molecular formula C12H13ClN2 B8160800 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine

6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8160800
M. Wt: 220.70 g/mol
InChI Key: AECOPOKNUDTFGL-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom at position 6 and a cyclopentyl group at position 1. This scaffold is notable for its rigidity, which restricts conformational flexibility and enhances binding affinity to biological targets .

Properties

IUPAC Name

6-chloro-1-cyclopentylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-12-7-11-9(8-14-12)5-6-15(11)10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOPOKNUDTFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=CN=C(C=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine typically involves multiple steps. One common synthetic route includes the following steps :

    Cyclopentylamine Reaction: Cyclopentylamine is reacted with a suitable precursor under basic conditions (e.g., DIPEA) in an organic solvent like ethyl acetate at room temperature.

    Cyclization: The intermediate is then subjected to cyclization using reagents such as 3,3-diethoxy-propyne and copper chloride in the presence of a base like potassium carbonate in DMSO.

    Chlorination: The final step involves chlorination using thionyl chloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like oxone in DMF.

    Reduction: Reducing agents like sodium borohydride in methanol.

    Coupling: Boronic acids and palladium catalysts in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Research indicates that 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activities, particularly as an inhibitor of kinases involved in cancer pathways. The compound has been shown to modulate kinase activity, leading to altered cellular responses that can inhibit tumor growth .

Applications in Cancer Therapy

This compound has been investigated for its potential as an anticancer agent. Notably, it has shown promise in inhibiting tumor growth in several cancer cell lines. For instance, derivatives based on this scaffold have been designed as inhibitors targeting specific proteins associated with cancer progression, such as MPS1 (Monopolar Spindle 1) kinase. These inhibitors have demonstrated favorable pharmacokinetic profiles and potent antitumor activities in preclinical models .

Structural Comparisons and Related Compounds

The structural features of this compound allow for comparisons with other related compounds that exhibit similar biological activities. Below is a table summarizing notable compounds and their respective activities:

Compound NameStructural FeaturesSimilarityBiological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridineChloro-substituted pyrroleHighKinase inhibition
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateMethyl ester derivativeHighAnticancer properties
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateEthyl ester derivativeHighAntitumor activity
6-Amino-4-chloronicotinic acidAmino-substituted pyridineModerateAntibacterial properties

Other Therapeutic Potential

Beyond oncology, research suggests that compounds within the pyrrolo[3,2-c]pyridine class may also possess anti-inflammatory and neuroprotective properties. Studies have indicated their potential use in treating diseases of the nervous system and immune responses, showcasing their broad pharmacological spectrum .

Mechanism of Action

The mechanism of action of 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[3,2-c]pyridine Core

6-Bromo-1H-pyrrolo[3,2-c]pyridine
  • Structure : Bromine replaces chlorine at position 6; lacks the cyclopentyl group.
  • Properties : The bromine atom increases molecular weight and polarizability compared to chlorine. This derivative serves as a precursor for Suzuki coupling reactions to generate aryl-substituted analogs .
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Structure : Chlorine at position 6 and an ethyl ester at position 3.
  • Properties : The ester group enhances solubility in organic solvents (e.g., DMSO) but reduces metabolic stability compared to the cyclopentyl-substituted analog .
  • Applications : Primarily used as a synthetic intermediate for further functionalization, such as amide coupling or hydrolysis to carboxylic acids .
4-Bromo-1H-pyrrolo[3,2-c]pyridine
  • Structure : Bromine at position 4 instead of 4.
  • Key Differences : The shifted halogen position alters electronic distribution and steric interactions. Such positional isomers are critical in structure-activity relationship (SAR) studies for optimizing target binding .

Comparison with Pyrrolo[2,3-c]pyridine Derivatives

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
  • Structure : Pyrrolo[2,3-c]pyridine core with chlorine at position 5 and an ester group at position 2.
  • Synthetic Yield : 60% via cyclization reactions .

Comparison with Chromeno[3,2-c]pyridine Derivatives

1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one
  • Structure: Chromeno[3,2-c]pyridine fused with a saturated ring and a ketone group.
  • Biological Activity: Evaluated as a monoamine oxidase (MAO) inhibitor, showing weak cholinesterase (ChE) inhibition (IC50 >10 μM). In contrast, pyrrolo[3,2-c]pyridines are more commonly associated with antiproliferative effects .
  • SAR Insight : Saturation of the pyridine ring reduces planarity, decreasing π-π stacking interactions critical for MAO binding .

Metal Complexes with Furo[3,2-c]pyridine Ligands

Bis(2-methylfuro[3,2-c]pyridine)-copper(II) Complex
  • Structure : Furo[3,2-c]pyridine ligands coordinate to Cu(II) via the pyridine nitrogen.
  • Coordination Geometry : Distorted square-bipyramidal geometry with bond lengths (Cu–N = 2.031–2.046 Å) comparable to pyrrolo[3,2-c]pyridine derivatives .
  • Relevance : Highlights the versatility of [3,2-c]-fused heterocycles in forming stable metal complexes, which could inspire analogous studies with pyrrolo[3,2-c]pyridine ligands .

Table 1. Structural Comparison of Key Analogs

Compound Name Core Structure Position 1 Substituent Position 6 Substituent Key Functional Groups
6-Chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Cyclopentyl Chlorine -
6-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine - Bromine -
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine - Chlorine Ethyl ester (position 3)
5-Chloro-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine - - Chlorine (position 5)

Key Research Findings and Insights

Substituent Position Matters : Chlorine at position 6 in pyrrolo[3,2-c]pyridines enhances antiproliferative activity compared to halogenation at other positions (e.g., position 4 or 5) .

Rigidity vs.

Role of Fusion Pattern: Pyrrolo[3,2-c]pyridines exhibit distinct electronic profiles compared to [2,3-c] or chromeno-fused analogs, influencing their suitability for specific biological targets .

Biological Activity

6-Chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2C_{12}H_{13}ClN_2 with a molecular weight of 220.70 g/mol. The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes palladium-mediated coupling reactions. This method allows for the introduction of various substituents that can enhance biological activity .

Inhibition of MPS1 Kinase

One of the most notable biological activities of this compound is its role as a selective inhibitor of the MPS1 kinase. In vitro studies have demonstrated that this compound exhibits potent inhibition with an IC50 value of 0.025 μM, indicating high ligand efficiency (LE = 0.43) .

Table 1: Inhibition Data for MPS1

CompoundIC50 (μM)Ligand Efficiency
This compound0.0250.43
Other MPS1 Inhibitors (e.g., Compound A)VariesVaries

This compound stabilizes an inactive conformation of the MPS1 kinase, preventing ATP and substrate binding, which is crucial for its antiproliferative effects observed in cancer cell lines like HCT116 .

Antiproliferative Activity

The antiproliferative activity of this compound was assessed using the MTT assay in HCT116 human colon cancer cells. The GI50 value was found to be 0.55 μM, suggesting that this compound can effectively inhibit cancer cell proliferation at low concentrations .

Table 2: Antiproliferative Activity in HCT116 Cells

CompoundGI50 (μM)
This compound0.55
Control (e.g., DMSO)N/A

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment due to its selective inhibition of MPS1. For instance, a study demonstrated that modifications to the pyrrolopyridine scaffold could enhance metabolic stability while maintaining potent inhibitory activity against MPS1 .

Additionally, structural modifications have been explored to improve selectivity and reduce off-target effects observed with other inhibitors . Such modifications may include altering substituents at the C-2 position or introducing electron-withdrawing groups to improve binding affinity and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
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6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine

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